molecular formula C13H20N2O B4243712 1,1-Diethyl-3-(4-methylbenzyl)urea

1,1-Diethyl-3-(4-methylbenzyl)urea

Cat. No.: B4243712
M. Wt: 220.31 g/mol
InChI Key: BXLZTIPSHXJKJQ-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(4-methylbenzyl)urea (CID 4461903) is a urea derivative with the molecular formula C₁₂H₁₈N₂O. Its structure features two ethyl groups attached to one nitrogen atom and a 4-methylbenzyl group on the adjacent urea nitrogen. The compound is characterized by its SMILES notation CCN(CC)C(=O)NC1=CC=C(C=C1)C and InChIKey OPBIREAJBRDHDZ-UHFFFAOYSA-N .

Properties

IUPAC Name

1,1-diethyl-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)14-10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLZTIPSHXJKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas, including N,N-diethyl-N’-(4-methylbenzyl)urea, involves the nucleophilic addition of amines to isocyanates.

    Reaction with Carbamoyl Chlorides: Another method involves the reaction of amines with carbamoyl chlorides.

Industrial Production Methods: Industrial production of N-substituted ureas typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. For example, the use of phosgene to generate isocyanates is common in industrial settings, despite its toxicity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethyl-N’-(4-methylbenzyl)urea can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the urea functional group, converting it to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Benzylic alcohols or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted ureas.

Mechanism of Action

The mechanism by which N,N-diethyl-N’-(4-methylbenzyl)urea exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Substituent Variations

The structural uniqueness of 1,1-Diethyl-3-(4-methylbenzyl)urea lies in its substituents. Key analogues and their differences include:

Compound Name Substituents on Urea Backbone Molecular Formula Physical State Reference
This compound N¹,N¹-diethyl; N³-(4-methylbenzyl) C₁₂H₁₈N₂O Solid
1,1-Diethyl-3,3-dibenzylaminourea N¹,N¹-diethyl; N³,N³-dibenzyl C₁₉H₂₄N₂O Amorphous solid
1-Allyl-3-(benzyloxy)-1-(4-methylbenzyl)urea N¹-allyl; N³-(benzyloxy); N¹-(4-methylbenzyl) C₁₉H₂₂N₂O₂ Colorless oil
1,1-Diethyl-3-(4-methoxybenzoyl)thiourea N¹,N¹-diethyl; S-substituted thiourea; 4-methoxybenzoyl C₁₃H₁₈N₂O₂S Not reported

Key Observations :

  • Steric Effects : Dibenzyl-substituted urea () introduces greater steric bulk, which may hinder coordination with metal ions compared to the less bulky 4-methylbenzyl group .
  • Thiourea vs. Urea : The substitution of oxygen with sulfur in thiourea derivatives () alters chelation properties, favoring soft metal ions like Ni²⁺ and Co³⁺ .

Efficiency and Yield

  • Microwave methods () and conventional heating () both achieve high yields (~86–90%), indicating robustness across substituent types .
  • Column chromatography (e.g., 20% EtOAc/Hexanes or PE/EtOAC 70/30) is commonly used for purification .

Physicochemical and Functional Properties

Physical State and Stability

  • Solid vs. Oil : The target compound’s solid state () contrasts with the oily nature of 1-Allyl-3-(benzyloxy)-1-(4-methylbenzyl)urea, likely due to reduced molecular symmetry or weaker intermolecular forces in the latter .
  • Coordination Chemistry : Thiourea derivatives () form stable metal complexes, whereas the target compound’s urea backbone may favor hard Lewis acids like Mg²⁺ or Ca²⁺ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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